molecular formula C13H16O2 B15169485 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one CAS No. 918138-98-4

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one

Katalognummer: B15169485
CAS-Nummer: 918138-98-4
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: HJNILCNFJLVSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.265 g/mol This compound is characterized by the presence of a hydroxy group attached to a phenyl ring and a hex-4-en-3-one backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde with hex-4-en-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-[Hydroxy(phenyl)methyl]hex-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-[Hydroxy(phenyl)methyl]hex-4-en-3-one is unique due to its specific structural features, such as the hydroxy group attached to the phenyl ring and the hex-4-en-3-one backbone.

Eigenschaften

CAS-Nummer

918138-98-4

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

4-[hydroxy(phenyl)methyl]hex-4-en-3-one

InChI

InChI=1S/C13H16O2/c1-3-11(12(14)4-2)13(15)10-8-6-5-7-9-10/h3,5-9,13,15H,4H2,1-2H3

InChI-Schlüssel

HJNILCNFJLVSIQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C(=CC)C(C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.